2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-4-9-8(3-1)11-10(14-9)13-7-5-12-6-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRGSWTZHHWHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)OC3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the formation of the oxetane ring followed by its attachment to the benzothiazole moiety. One common method for synthesizing oxetane derivatives is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . For instance, the oxetane ring can be synthesized from sugar derivatives or through electrophilic halocyclization of alcohols .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient formation of the oxetane ring and its subsequent attachment to the benzothiazole moiety.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The oxetane ring and benzothiazole moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups into the oxetane or benzothiazole rings.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic methodologies.
Biology
- Bioactive Molecule Development : The compound is being investigated for its potential to develop bioactive molecules that can interact with specific biological targets. Its structural features may enhance biological activity through improved binding affinity.
Medicine
- Drug Development Potential : Given its unique properties, this compound is a candidate for drug development. Research has indicated that derivatives of benzothiazole exhibit significant anticancer activity. For example, benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines (see Table 1).
Industry
- Advanced Materials Production : The compound can be utilized in creating advanced materials with tailored properties, such as polymers and coatings. Its chemical reactivity allows for modifications that can enhance material performance.
Research highlights the potential biological activities of this compound:
Anticancer Properties
Studies have demonstrated that benzothiazole derivatives possess significant anticancer activity. A notable study reported various derivatives exhibiting moderate to excellent cytotoxic effects against multiple cancer cell lines:
| Compound ID | Cell Line | EC50 (µM) | IC50 (µM) |
|---|---|---|---|
| 18e | NCI-H226 | 0.31 | 0.24 |
| 18e | SK-N-SH | 0.41 | 0.92 |
| 18e | HT29 | 0.35 | 0.50 |
| 18e | MKN-45 | 0.40 | 0.60 |
| 18e | MDA-MB-231 | 0.38 | 0.70 |
The mechanism of action involves interactions with molecular targets within cancer cells, where the oxetane ring acts as a hydrogen bond acceptor and the benzothiazole moiety interacts with enzymes and receptors involved in cell proliferation and apoptosis pathways.
Case Studies
A significant case study evaluated a series of benzothiazole derivatives for their anti-inflammatory and anticancer properties:
- Study Findings : One derivative demonstrated substantial inhibition of IL-6 and TNF-α production while promoting apoptosis in cancer cells at concentrations ranging from 1 to 4 µM.
This illustrates the dual functionality that compounds like this compound may possess in therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The oxetane ring’s ability to act as a hydrogen bond acceptor and its ring strain make it reactive under certain conditions. The benzothiazole moiety can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- 2-(1H-Indol-3-yldiazenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole : Exhibited higher antimycobacterial activity against Mycobacterium tuberculosis than its free ligand, attributed to enhanced metal coordination in Fe(III) complexes .
- Phthalimide Derivatives (e.g., 2-(4-Methoxybenzylideneamino)-4,5,6,7-tetrachloroisoindoline-1,3-dione): Demonstrated potent antibacterial activity due to improved cellular uptake from methoxy groups .
Anti-Corrosion Properties
- Mono Azo Dyes Derived from 4,5,6,7-Tetrahydro-1,3-benzothiazole: Showed significant corrosion inhibition for mild steel in acidic environments, linked to the thiazole ring’s electron-rich sulfur atom .
The oxetane group’s polarity may enhance blood-brain barrier penetration compared to piperidinyl or aromatic substituents .
Biological Activity
2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic compound characterized by the presence of an oxetane ring and a benzothiazole moiety. The unique structural features of this compound suggest potential biological activities, particularly in medicinal chemistry and drug development. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the formation of the oxetane ring followed by its attachment to the benzothiazole moiety. Common methods include intramolecular cyclization through C−O or C−C bond formation. The scalability and efficiency of these methods are crucial for industrial applications.
Anticancer Properties
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, a study reported that various benzothiazole derivatives showed moderate to excellent cytotoxic effects against multiple cancer cell lines including NCI-H226 and MDA-MB-231. The most promising compound in this series exhibited an EC50 value of 0.31 µM against procaspase-3, indicating a strong potential for further development as an anticancer agent .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
| Compound ID | Cell Line | EC50 (µM) | IC50 (µM) |
|---|---|---|---|
| 18e | NCI-H226 | 0.31 | 0.24 |
| 18e | SK-N-SH | 0.41 | 0.92 |
| 18e | HT29 | 0.35 | 0.50 |
| 18e | MKN-45 | 0.40 | 0.60 |
| 18e | MDA-MB-231 | 0.38 | 0.70 |
The mechanism of action for compounds such as this compound involves interaction with specific molecular targets within cancer cells. The oxetane ring can act as a hydrogen bond acceptor and exhibits ring strain that may enhance reactivity under physiological conditions. The benzothiazole moiety is known to interact with various enzymes and receptors involved in cell proliferation and apoptosis pathways .
Case Studies
A notable case study involved the evaluation of a series of benzothiazole derivatives for their anti-inflammatory and anticancer properties. One compound demonstrated significant inhibition of IL-6 and TNF-α production while also promoting apoptosis in cancer cells at concentrations ranging from 1 to 4 µM . This highlights the dual functionality that compounds like this compound may possess.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-(Oxetan-3-yloxy)-4,5,6,7-tetrahydro-1,3-benzothiazole?
- Methodology : The core tetrahydrobenzothiazole structure can be synthesized via cyclocondensation of cyclohexanone derivatives with thiourea or via substitution reactions. For the oxetane moiety, nucleophilic substitution (SN2) under basic conditions is typical. For example, describes a reaction in 1,4-dioxane with benzoylisothiocyanate, suggesting similar solvents (e.g., DMF, THF) and catalysts (e.g., KCO) could facilitate oxetane attachment. Post-synthesis purification often involves column chromatography (silica gel) or recrystallization.
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Cyclohexanone, thiourea, HSO | 65-75 | |
| Oxetane coupling | Oxetan-3-ol, NaH, DMF | 50-60 |
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR (1H, 13C): Confirm proton environments (e.g., oxetane OCH signals at δ 4.5-5.0 ppm) and carbon backbone.
- IR : Detect characteristic C=S (1050-1250 cm) and C-O (oxetane, 1100-1200 cm) stretches.
- Elemental Analysis : Match experimental C, H, N, S content to theoretical values (e.g., ±0.3% deviation).
- HPLC : Assess purity (>95% by area normalization) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodology : Screen for antimicrobial activity (e.g., against Mycobacterium tuberculosis or E. coli) using broth microdilution (MIC determination) . For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK293). shows benzothiazole derivatives exhibit bacteriostatic activity, suggesting similar protocols.
Advanced Research Questions
Q. How does the oxetane moiety influence the compound’s metabolic stability compared to other ether substituents?
- Methodology : Conduct in vitro metabolic studies using liver microsomes (human/rat) with LC-MS analysis. Compare half-life (t) against analogs with methyl or phenyl ethers. Oxetanes are known to reduce metabolic oxidation due to their strained ring, potentially enhancing stability .
Q. What computational approaches can predict binding affinity to biological targets (e.g., dopamine receptors)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of targets (e.g., PDB: 6CM4 for D3 receptor). Validate with MD simulations (GROMACS) to assess binding pose stability. highlights docking studies for benzothiazole-triazole analogs, which can guide parameter selection .
Q. How can crystallographic challenges (e.g., twinning or centrosymmetric ambiguities) be resolved during structure determination?
- Methodology : Use SHELXL for refinement, particularly for handling twinned data (TWIN/BASF commands). For enantiopolarity issues, apply Flack’s x parameter instead of Rogers’ η to avoid false chirality assignments . provides triclinic cell parameters (e.g., a = 8.4334 Å) as a reference for space group validation.
Q. What contradictory results might arise in biological activity studies, and how can they be addressed?
- Case Analysis : If antimicrobial results conflict (e.g., high in vitro activity but low in vivo efficacy), investigate bioavailability via pharmacokinetic profiling (plasma concentration vs. time). Modify substituents (e.g., fluorination, ) to enhance membrane permeability .
Q. How can metal coordination enhance or alter the compound’s bioactivity?
- Methodology : Synthesize Fe(III) or Zn(II) complexes ( ) and compare biological activity. Use UV-Vis and ESR spectroscopy to confirm chelation. For example, Fe(III) complexes of benzothiazole derivatives show enhanced antimycobacterial activity due to redox-active metal centers .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to optimize reaction conditions?
- Resolution : Vary solvents (e.g., switch from 1,4-dioxane to DMF for polar intermediates) or catalysts (e.g., use Pd(OAc) for coupling reactions). Monitor reaction progress via TLC or inline IR. reports 65-75% yields for cyclocondensation, but oxetane coupling may require higher temperatures (80°C) or microwave-assisted synthesis .
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
| Technique | Expected Signals | Reference |
|---|---|---|
| 1H NMR | Oxetane OCH: δ 4.5–5.0 ppm | |
| IR | C=S: 1050–1250 cm | |
| 13C NMR | Thiazole C2: δ 165–170 ppm |
Table 2 : Biological Screening Parameters
| Assay | Protocol | Target Organism | Reference |
|---|---|---|---|
| MIC | Broth microdilution (96-well plate) | M. tuberculosis | |
| MTT | HEK293 cells, 48h incubation | Mammalian cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
